molecular formula C5H8N4 B13074326 N-ethyl-1,2,4-triazin-3-amine

N-ethyl-1,2,4-triazin-3-amine

Cat. No.: B13074326
M. Wt: 124.14 g/mol
InChI Key: CSQXKQNJSJEGCB-UHFFFAOYSA-N
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Description

N-ethyl-1,2,4-triazin-3-amine is a nitrogen-rich heterocyclic compound belonging to the triazine family Triazines are known for their aromatic six-membered rings containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-1,2,4-triazin-3-amine can be synthesized through several methods. One common approach involves the condensation of 1,2-dicarbonyl compounds with amidrazones . This reaction typically occurs under mild conditions, often in the presence of a base such as sodium carbonate, and can be facilitated by microwave irradiation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, solid-phase synthesis and metal-based catalysis are explored for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1,2,4-triazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium carbonate, nucleophiles such as amines, and electrophiles like alkyl halides. Reaction conditions often involve mild temperatures and solvents like dioxane or water .

Major Products

The major products formed from these reactions include substituted triazines, fused heterocyclic compounds, and various functionalized derivatives .

Mechanism of Action

The mechanism of action of N-ethyl-1,2,4-triazin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-1,2,4-triazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H8N4

Molecular Weight

124.14 g/mol

IUPAC Name

N-ethyl-1,2,4-triazin-3-amine

InChI

InChI=1S/C5H8N4/c1-2-6-5-7-3-4-8-9-5/h3-4H,2H2,1H3,(H,6,7,9)

InChI Key

CSQXKQNJSJEGCB-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=CN=N1

Origin of Product

United States

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